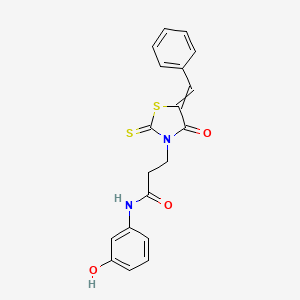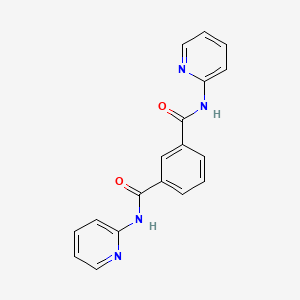![molecular formula C14H14N4O2S B10811498 6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine](/img/structure/B10811498.png)
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine is a chemical compound with the molecular formula C14H14N4O2S and a molecular weight of 302.3516 . This compound is of interest due to its unique structure, which combines a purine base with a methoxyphenoxyethylsulfanyl group, potentially offering diverse chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 2-(2-methoxyphenoxy)ethylsulfanyl intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate ethylating agent to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with a thiolating agent to introduce the sulfanyl group.
Coupling with a purine derivative: The intermediate is then coupled with a purine derivative under suitable conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol or other reduced forms.
Wissenschaftliche Forschungsanwendungen
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new purine derivatives with potential biological activity.
Biology: Researchers study this compound for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxyethylsulfanyl group may enhance the compound’s ability to bind to these targets, potentially modulating their activity. The purine base can interact with nucleic acids or proteins, influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine include other purine derivatives with different substituents. These compounds may have varying biological activities and chemical properties. Some examples include:
6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine: Similar structure but with a methyl group instead of a methoxy group.
6-[2-(2-ethoxyphenoxy)ethylsulfanyl]-7H-purine: Similar structure but with an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C14H14N4O2S |
|---|---|
Molekulargewicht |
302.35 g/mol |
IUPAC-Name |
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine |
InChI |
InChI=1S/C14H14N4O2S/c1-19-10-4-2-3-5-11(10)20-6-7-21-14-12-13(16-8-15-12)17-9-18-14/h2-5,8-9H,6-7H2,1H3,(H,15,16,17,18) |
InChI-Schlüssel |
RECFDWBJJSFKPI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OCCSC2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[Hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B10811430.png)
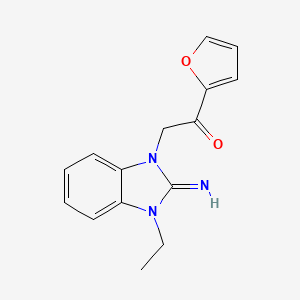
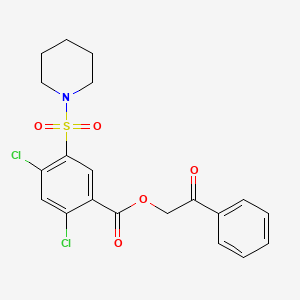
![N-[3-Cyano-4-methyl-5-(morpholine-4-carbonyl)-thiophen-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B10811446.png)
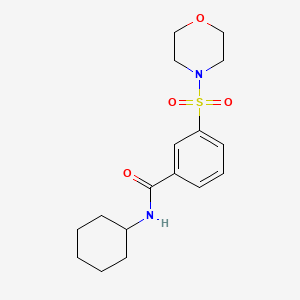
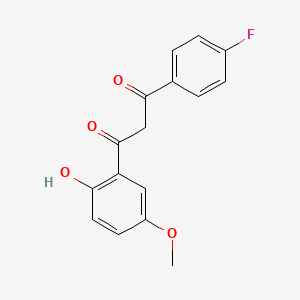
![4-[(5-Bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B10811461.png)
![4-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B10811478.png)
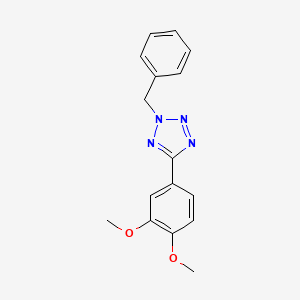
![4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B10811484.png)
